1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-phenyl-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-phenyl-, monohydrochloride is a complex organic compound with significant pharmacological properties. This compound is known for its potent inhibitory effect on neural calcium uptake and its protective action against brain edema and memory deficits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves multiple steps. One common method includes the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions typically involve dissolving the starting material in an appropriate solvent and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to the laboratory methods, scaled up for industrial use. This would include the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: They may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with neural calcium channels. By inhibiting calcium uptake, these compounds can protect against neural damage and improve memory and learning deficits . The exact molecular targets and pathways involved are still under investigation, but they likely include various ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds have similar anticonvulsant properties and are also studied for their neuroprotective effects.
3-Cyclohexyl-pyrrolidine-2,5-dione derivatives: These compounds share similar structural features and pharmacological properties.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their specific spirocyclic structure, which contributes to their potent inhibitory effects on neural calcium uptake and their neuroprotective properties . This makes them particularly valuable in the development of new treatments for neurological disorders.
Properties
CAS No. |
134070-12-5 |
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Molecular Formula |
C30H33ClF2N2O3 |
Molecular Weight |
543.0 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C30H32F2N2O3.ClH/c1-29(36)30(37-28(35)34(29)26-6-3-2-4-7-26)17-20-33(21-18-30)19-5-8-27(22-9-13-24(31)14-10-22)23-11-15-25(32)16-12-23;/h2-4,6-7,9-16,27,36H,5,8,17-21H2,1H3;1H |
InChI Key |
ZMPRUADVLMJBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1C5=CC=CC=C5)O.Cl |
Origin of Product |
United States |
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